![molecular formula C13H14N2O B3038665 2,5-Dimethyl-1-pyridin-4-ylmethyl-1H-pyrrole-3-carbaldehyde CAS No. 883537-86-8](/img/structure/B3038665.png)
2,5-Dimethyl-1-pyridin-4-ylmethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
2,5-Dimethyl-1-pyridin-4-ylmethyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.26 . It is used in proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Dimethyl-1-pyridin-4-ylmethyl-1H-pyrrole-3-carbaldehyde, such as its melting point, boiling point, and density, are not provided in the search results . For detailed property data, it’s recommended to refer to scientific literature or material safety data sheets.Scientific Research Applications
Synthesis and Characterization
- Synthesis Process and Molecular Analysis : Pyrrole derivatives, including compounds structurally related to 2,5-Dimethyl-1-pyridin-4-ylmethyl-1H-pyrrole-3-carbaldehyde, have been synthesized and characterized using various spectroscopic techniques. Studies like these help in understanding the molecular structure and potential applications of such compounds (Singh et al., 2014).
Applications in Organometallic Chemistry
- Complex Formation with Metal Ions : Research has shown that pyrrole-based ligands, similar to the compound , can form complexes with different metal ions. These complexes have significant applications in areas like catalysis and material science (Geiger & Destefano, 2014).
Applications in Polymer Chemistry
- Polymerization Processes : Certain pyrrole derivatives have been used in polymer chemistry, particularly in the polyaddition reactions. This suggests potential applications for 2,5-Dimethyl-1-pyridin-4-ylmethyl-1H-pyrrole-3-carbaldehyde in polymer synthesis and related fields (Maślińska-Solich et al., 1995).
Applications in Crystallography
- Crystal and Molecular Structure Analysis : Studies have been conducted on compounds structurally similar to 2,5-Dimethyl-1-pyridin-4-ylmethyl-1H-pyrrole-3-carbaldehyde to understand their crystal and molecular structures. This is crucial for applications in material science and molecular engineering (Shearer et al., 1980).
Catalysis
- Catalytic Applications : Pyrrole derivatives have been explored as catalysts in various chemical reactions, indicating potential catalytic applications for the compound (Qiao et al., 2011).
Pharmaceutical Applications
- Synthesis of Heterocyclic Compounds : Pyrrole derivatives are key in synthesizing a wide range of heterocyclic compounds, which are of great interest in pharmaceutical and medicinal chemistry (Rahmani et al., 2018).
properties
IUPAC Name |
2,5-dimethyl-1-(pyridin-4-ylmethyl)pyrrole-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-7-13(9-16)11(2)15(10)8-12-3-5-14-6-4-12/h3-7,9H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYOVWYDEUFGLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=NC=C2)C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177974 | |
Record name | 2,5-Dimethyl-1-(4-pyridinylmethyl)-1H-pyrrole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701177974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-pyridin-4-ylmethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
883537-86-8 | |
Record name | 2,5-Dimethyl-1-(4-pyridinylmethyl)-1H-pyrrole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883537-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethyl-1-(4-pyridinylmethyl)-1H-pyrrole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701177974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.